molecular formula C5H8Br2N2 B2790821 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide CAS No. 2402831-30-3

2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide

Cat. No.: B2790821
CAS No.: 2402831-30-3
M. Wt: 255.941
InChI Key: BMTZIIRLNZSGTK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromomethyl group at the 2-position and a methyl group at the 5-position of the imidazole ring, with an additional hydrobromide salt form. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide typically involves the bromination of 5-methyl-1H-imidazole. One common method includes the reaction of 5-methyl-1H-imidazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 2-position. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new imidazole derivatives.

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of methyl-substituted imidazoles or other reduced derivatives.

Scientific Research Applications

2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It serves as a precursor for the synthesis of bioactive molecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-methyl-1H-imidazole;hydrochloride
  • 2-(Iodomethyl)-5-methyl-1H-imidazole;hydroiodide
  • 2-(Hydroxymethyl)-5-methyl-1H-imidazole

Uniqueness

2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom is a better leaving group than chlorine, making nucleophilic substitution reactions more efficient. Additionally, the hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-(bromomethyl)-5-methyl-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c1-4-3-7-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTZIIRLNZSGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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